molecular formula C17H13N3O B11843395 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one CAS No. 97789-05-4

3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one

Katalognummer: B11843395
CAS-Nummer: 97789-05-4
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: HENBVGAVRDHGBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. This reaction is often catalyzed by pyridine-2-carboxylic acid, which acts as an efficient and green catalyst . The reaction proceeds through the formation of a carbocation intermediate, leading to the final product with excellent yields (84-98%) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and solvent-free conditions can enhance the sustainability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloquinolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrazoloquinolinones, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins involved in inflammatory and microbial pathways, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one stands out due to its unique structural features, which allow for diverse chemical modifications and the potential to target multiple biological pathways. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and drug development .

Eigenschaften

CAS-Nummer

97789-05-4

Molekularformel

C17H13N3O

Molekulargewicht

275.30 g/mol

IUPAC-Name

3-methyl-1-phenyl-5H-pyrazolo[4,3-c]quinolin-4-one

InChI

InChI=1S/C17H13N3O/c1-11-15-16(20(19-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)21/h2-10H,1H3,(H,18,21)

InChI-Schlüssel

HENBVGAVRDHGBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C(=O)NC3=CC=CC=C32)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.